REACTION_SMILES
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[CH2:1]([O:2][C:4](=[O:3])[c:6]1[c:7]2[n:8]([n:9][cH:10]1)[CH2:11][CH2:12][NH:13]2)[CH3:5].[CH3:15][O:16][CH2:17][CH2:18][O:19][Al+:20][O:21][CH2:22][CH2:23][O:24][CH3:25].[CH3:41][c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[H-:14].[H-:27].[Na+:26].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[c:33]1([CH3:34])[c:35]([CH3:36])[cH:37][cH:38][cH:39][cH:40]1>>[CH3:4][c:6]1[c:7]2[n:8]([n:9][cH:10]1)[CH2:11][CH2:12][NH:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnn2c1NCC2
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Name
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COCCO[Al+]OCCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO[Al+]OCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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Cc1cnn2c1NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |